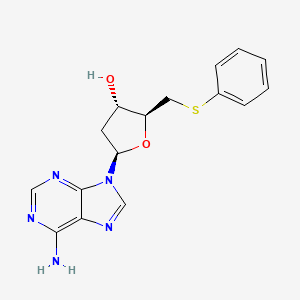
(2S,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-((phenylthio)methyl)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-((phenylthio)methyl)tetrahydrofuran-3-ol is a complex organic compound that features a purine base attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-((phenylthio)methyl)tetrahydrofuran-3-ol typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simpler organic molecules.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is then attached to the purine base through a glycosylation reaction.
Introduction of the Phenylthio Group: The phenylthio group is introduced via a substitution reaction, often using thiophenol as a reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylthio group.
Reduction: Reduction reactions can occur at various sites, potentially altering the purine base or the tetrahydrofuran ring.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the phenylthio group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, the compound might be studied for its interactions with enzymes and nucleic acids
Medicine
Medicinally, the compound could be explored for its potential as a therapeutic agent. Its structure is reminiscent of nucleoside analogs, which are used in antiviral and anticancer treatments.
Industry
In industry, the compound might find use in the synthesis of pharmaceuticals or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as a nucleoside analog, it might inhibit viral replication by incorporating into viral DNA or RNA and causing chain termination. The molecular targets and pathways involved would include viral polymerases and other enzymes involved in nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Thymidine: Another nucleoside analog used in antiviral treatments.
Cytarabine: A nucleoside analog used in chemotherapy.
Uniqueness
What sets (2S,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-((phenylthio)methyl)tetrahydrofuran-3-ol apart is its unique combination of a purine base with a phenylthio-substituted tetrahydrofuran ring. This structure could confer unique biochemical properties and potential therapeutic benefits.
Properties
Molecular Formula |
C16H17N5O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-(phenylsulfanylmethyl)oxolan-3-ol |
InChI |
InChI=1S/C16H17N5O2S/c17-15-14-16(19-8-18-15)21(9-20-14)13-6-11(22)12(23-13)7-24-10-4-2-1-3-5-10/h1-5,8-9,11-13,22H,6-7H2,(H2,17,18,19)/t11-,12+,13+/m0/s1 |
InChI Key |
RFWMDSHCIOVBSC-YNEHKIRRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CSC4=CC=CC=C4)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CSC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


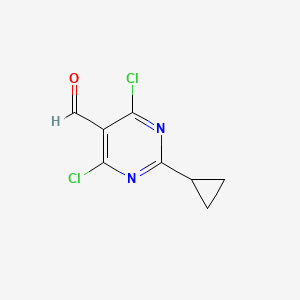
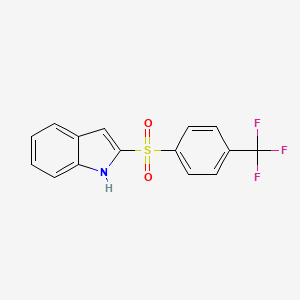


![6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13096219.png)
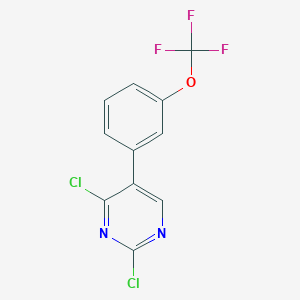
![6-Ethoxyimidazo[2,1-a]phthalazine](/img/structure/B13096229.png)
![7-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096233.png)

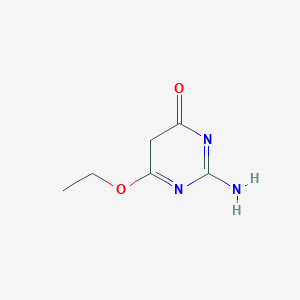
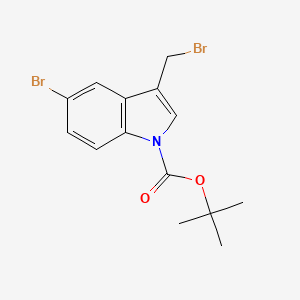
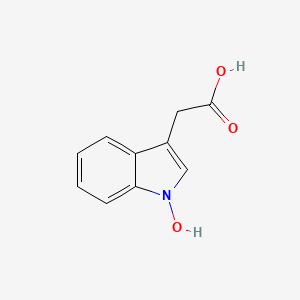
![Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13096263.png)

